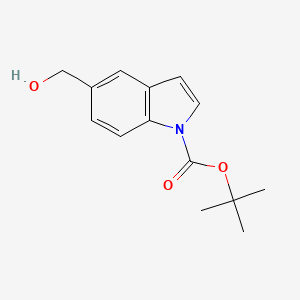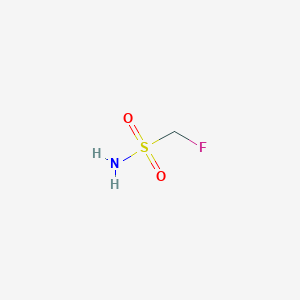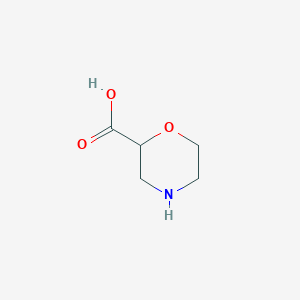
1-Bromo-2-isopropoxybenzene
Vue d'ensemble
Description
1-Bromo-2-isopropoxybenzene , also known by its chemical formula C~9~H~11~BrO , is an organic compound. It features a bromine atom attached to a benzene ring, along with an isopropoxy group (CH~3~-O-CH(CH~3~)~2~) at the ortho position. This compound is commonly used as an intermediate in organic syntheses .
Applications De Recherche Scientifique
Intermediate in Organic Syntheses
1-Bromo-2-isopropoxybenzene is used as an intermediate in organic syntheses . This means it can be used in the production of a wide range of organic compounds, serving as a crucial component in various chemical reactions.
Synthesis of Brominated Benzene Derivatives
The synthesis of brominated benzene derivatives can involve various methods, including halogenation reactions. Although the specific synthesis of 1-Bromo-2-isopropoxybenzene is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be influenced by the presence of substituents on the benzene ring. These findings can be relevant to understanding the molecular structure of 1-Bromo-2-isopropoxybenzene, as the presence of the isopropoxy group would also affect the electronic distribution in the molecule.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions. For example, brominated benzene compounds can be versatile intermediates in the synthesis of more complex aromatic structures. The reactivity of 1-Bromo-2-isopropoxybenzene would likely be influenced by both the bromo and isopropoxy substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary based on their molecular structure. These insights can be used to infer the properties of 1-Bromo-2-isopropoxybenzene, such as its potential melting point, boiling point, and spectroscopic characteristics.
Polymer Synthesis and Functionalization
1-Bromo-2-isopropoxybenzene has been explored in the context of polymer chemistry, particularly for the end-quenching of polyisobutylene. In research by Morgan, Martínez-Castro, and Storey (2010), alkoxybenzenes, including isopropoxybenzene, were utilized to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations.
Mécanisme D'action
Target of Action
1-Bromo-2-isopropoxybenzene is primarily used as an intermediate in organic syntheses . The specific targets of this compound can vary depending on the particular synthesis it is being used in.
Mode of Action
The mode of action of 1-Bromo-2-isopropoxybenzene is largely dependent on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, 1-Bromo-2-isopropoxybenzene could potentially act as an electrophilic component .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2-isopropoxybenzene are also dependent on the specific reactions it is used in. In the context of Suzuki–Miyaura coupling, this compound could be involved in the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Pharmacokinetics
As an intermediate in organic syntheses, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-2-isopropoxybenzene would be largely dependent on the specific context of its use. It’s worth noting that this compound is slightly soluble in water , which could potentially impact its bioavailability in certain applications.
Result of Action
The molecular and cellular effects of 1-Bromo-2-isopropoxybenzene’s action are primarily seen in the formation of new organic compounds through various synthesis reactions. For example, in Suzuki–Miyaura coupling, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 1-Bromo-2-isopropoxybenzene can be influenced by various environmental factors. For instance, it should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . It’s also worth noting that this compound is incompatible with strong oxidizing agents .
Propriétés
IUPAC Name |
1-bromo-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMORVPBHAHXAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620223 | |
| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-isopropoxybenzene | |
CAS RN |
701-07-5 | |
| Record name | 1-Bromo-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-2-(1-methylethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)


![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)




![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)